2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
Description
Properties
CAS No. |
1567631-38-2 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Acetylthiazole Precursor
The thiazole ring is first functionalized with an acetyl group at the 2-position. While direct acetylation of thiazole is challenging due to its aromatic stability, directed metallation strategies using strong bases like lithium diisopropylamide (LDA) enable regioselective substitution. For example, lithiation of thiazole at −78°C followed by quenching with acetyl chloride yields 2-acetylthiazole.
Nitroaldol Condensation
2-Acetylthiazole reacts with nitromethane in the presence of a base (e.g., ammonium acetate) to form the β-nitro alcohol intermediate. Subsequent dehydration using acidic conditions (e.g., HCl or P₂O₅) affords 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole.
Reaction Conditions:
-
Temperature: 60–80°C
-
Solvent: Ethanol or toluene
-
Yield: ~60–75% (theoretical)
Knoevenagel Condensation Approach
This method employs a thiazole-2-carbaldehyde precursor, which undergoes condensation with nitroethane to form the nitropropene moiety.
Preparation of Thiazole-2-Carbaldehyde
Thiazole-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation. Thiazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the formylated derivative.
Condensation with Nitroethane
Thiazole-2-carbaldehyde and nitroethane undergo Knoevenagel condensation in the presence of a catalytic base (e.g., piperidine). The reaction proceeds via enolate formation, followed by elimination of water to generate the α,β-unsaturated nitro compound.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Toluene |
| Reaction Time | 12–24 hours |
| Yield | 50–65% |
Cycloaddition Strategies
Recent advances in cycloaddition chemistry have enabled the construction of nitroalkene-thiazole hybrids.
[4+2] Cycloaddition with Nitroalkenes
4-Alkenyl-2-aminothiazoles, when protected at the amino group, react with nitropropenes under thermal conditions to form bicyclic adducts. Subsequent deprotection and retro-cycloaddition yield this compound.
Key Steps:
-
Protection: Benzoylation of the 2-amino group.
-
Cycloaddition: Heating with nitropropene at 100°C in DMF.
-
Deprotection: Hydrolysis with NaOH/EtOH.
Post-Synthetic Modification of Thiazole Derivatives
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between 2-halothiazoles and nitropropenyl boronic acids offer a modular route. However, the instability of nitropropenyl boronic acids limits this method’s practicality.
Michael Addition
Lithiated thiazoles (generated via LDA) undergo Michael addition to nitropropenes. This method requires strict temperature control (−78°C) to prevent side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Henry Reaction | High atom economy | Requires 2-acetylthiazole synthesis | 60–75% |
| Knoevenagel | Mild conditions | Low yields with nitroethane | 50–65% |
| Cycloaddition | Regioselective | Multi-step, protecting groups needed | 40–55% |
| Cross-Coupling | Modular | Unstable boronic acids | 30–50% |
Mechanistic Insights and Challenges
-
Nitro Group Stability: The electron-withdrawing nitro group complicates reactions requiring nucleophilic or basic conditions.
-
Regioselectivity: Thiazole’s aromaticity directs substitution to the 2- and 5-positions, necessitating careful control.
-
Dehydration Efficiency: Acid catalysts (e.g., HCl) must balance dehydration without degrading the thiazole ring .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride, Raney nickel.
Solvents: Isopropyl alcohol, tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiazole derivatives vary significantly based on substituents, which influence molecular weight, solubility, and electronic properties. Key comparisons include:
Key Observations :
- Electron-withdrawing vs.
- Molecular weight and solubility: Bromophenoxy and imidazole-containing derivatives exhibit higher molecular weights and varied solubility profiles due to bulky substituents .
Key Differences :
- Click chemistry () offers modularity for triazole-thiazole hybrids, while imidazole-thiazoles () rely on classical cyclization. The nitropropene group may require specialized nitration or oxidation steps.
Comparison :
- Bromophenoxy and nitropropene substituents may enhance bioactivity through electrophilic interactions, while methylthio/ethyl groups prioritize lipophilicity for membrane penetration .
Stability and Reactivity
Q & A
(Basic) What are the established synthetic routes for 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole, and what analytical techniques validate its purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including thiazole ring formation and nitroalkene functionalization. A common approach is the cyclocondensation of thiourea derivatives with α-halonitropropenes under basic conditions (e.g., KOH/EtOH) . Post-synthesis, purity is validated via:
- Thin-Layer Chromatography (TLC) to monitor reaction progress .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and nitropropene geometry .
- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment (>95% threshold for research-grade compounds) .
(Advanced) How can reaction conditions be optimized to enhance nitro group stability during synthesis?
Methodological Answer:
Nitro groups are prone to reduction under harsh conditions. Optimization strategies include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Temperature Control: Maintain temperatures below 80°C to prevent nitro group decomposition .
- Catalyst Screening: Employ mild Lewis acids (e.g., ZnCl₂) to accelerate cyclization without side reactions .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidative degradation .
(Basic) What spectroscopic and crystallographic methods are critical for structural elucidation?
Methodological Answer:
- Spectroscopy:
- IR Spectroscopy identifies nitro (1520–1350 cm⁻¹) and thiazole (C=S stretch ~690 cm⁻¹) groups .
- NMR resolves alkene proton coupling patterns (e.g., trans-nitropropene: J = 12–14 Hz) .
- Crystallography:
(Advanced) How can computational modeling predict reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates nitro group electrophilicity and thiazole ring aromaticity to predict sites for nucleophilic attack .
- Molecular Docking: Screens against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina to assess binding affinity .
- Molecular Dynamics (MD): Simulates compound stability in biological membranes to prioritize derivatives for in vitro testing .
(Advanced) How to address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay variability or impurity. Mitigation strategies include:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC against E. coli ATCC 25922) .
- Purity Reassessment: Re-analyze compounds via HPLC before biological trials .
- Positive Controls: Compare with known thiazole-based drugs (e.g., sulfathiazole) to validate assay conditions .
(Basic) What safety protocols are essential when handling nitro-containing thiazoles?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors .
- Waste Disposal: Neutralize nitro waste with reducing agents (e.g., Fe/HCl) before disposal .
(Advanced) How to design structure-activity relationship (SAR) studies for nitro-thiazole derivatives?
Methodological Answer:
- Variable Substituents: Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the thiazole ring .
- Biological Testing: Screen analogs against target panels (e.g., kinase inhibitors, antimicrobials) to correlate substituents with activity .
- Statistical Analysis: Apply multivariate regression (e.g., CoMFA) to identify critical steric/electronic parameters .
(Basic) What are common degradation pathways, and how can stability be improved?
Methodological Answer:
- Photodegradation: Nitro groups absorb UV light, leading to nitro-to-nitrite conversion. Use amber glassware and store at -20°C .
- Hydrolysis: Thiazole rings degrade in acidic/basic conditions. Lyophilize compounds to enhance shelf life .
- Stabilizers: Add antioxidants (e.g., BHT) to formulations to inhibit radical-mediated degradation .
(Advanced) How to resolve crystallographic disorder in nitro-thiazole structures?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts .
- Refinement: Use SHELXL ’s PART instruction to model disordered nitro groups .
- Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry operations .
(Advanced) What strategies enhance enantiomeric purity in chiral nitro-thiazole derivatives?
Methodological Answer:
- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during nitroalkene formation .
- Chromatography: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental and simulated CD spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
